

Initial Investigations into 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Analogues: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

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The **4-(4-methylpiperazin-1-ylmethyl)phenylamine** scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the initial investigations into analogues derived from this core structure, with a particular focus on their applications as kinase inhibitors in oncology. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Analogues of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer pathogenesis. The following tables summarize the reported biological activities of several key analogues.

Table 1: Inhibitory Activity of Selected Analogues against Target Kinases

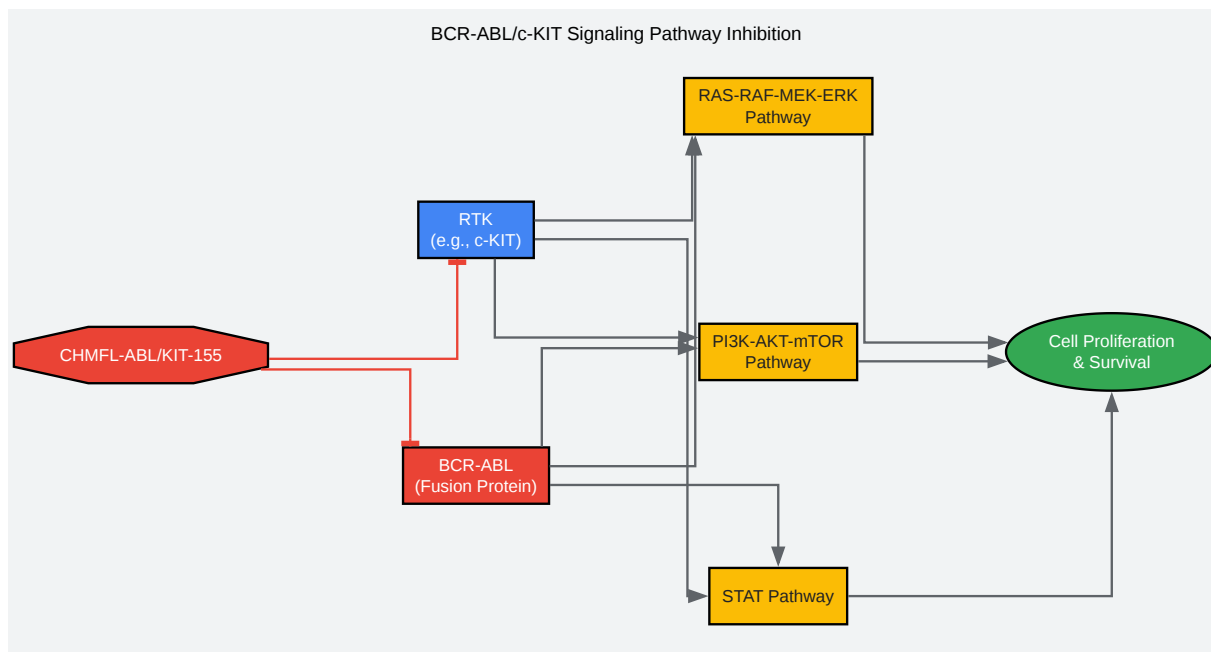
Compound ID	Target Kinase(s)	IC50 (nM)	Reference
CHMFL-ABL/KIT-155	ABL	46	[1]
c-KIT	75	[1]	
FN-1501 (Compound 50)	FLT3	Nanomolar range	[2]
CDK2	Nanomolar range	[2]	
CDK4	Nanomolar range	[2]	
CDK6	Nanomolar range	[2]	
Compound 9x	Wild-type RET	4	[3] [4]
PHA-848125 (Milciclib)	CDK2/cycA	45	[5]
TRKA	53	[5]	
CDK1, CDK4, CDK5, CDK7	≥ 150	[5]	[6]
CYH33 (Compound 37)	PI3Kα	5.9	

Table 2: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines

Compound ID	Cell Line	Cancer Type	Activity Metric	Value (μM)	Reference
CHMFL-ABL/KIT-155	K562	Chronic Myeloid Leukemia	-	Strong antiproliferative	[1]
GIST-T1	Gastrointestinal Stromal Tumor	-	Strong antiproliferative	[1]	
FN-1501 (Compound 50)	MV4-11	Acute Myeloid Leukemia	IC50	0.008	[2]
Compound 9x	LC-2/ad (RET-positive)	Non-Small Cell Lung Cancer	GI50	0.009	[3] [4]

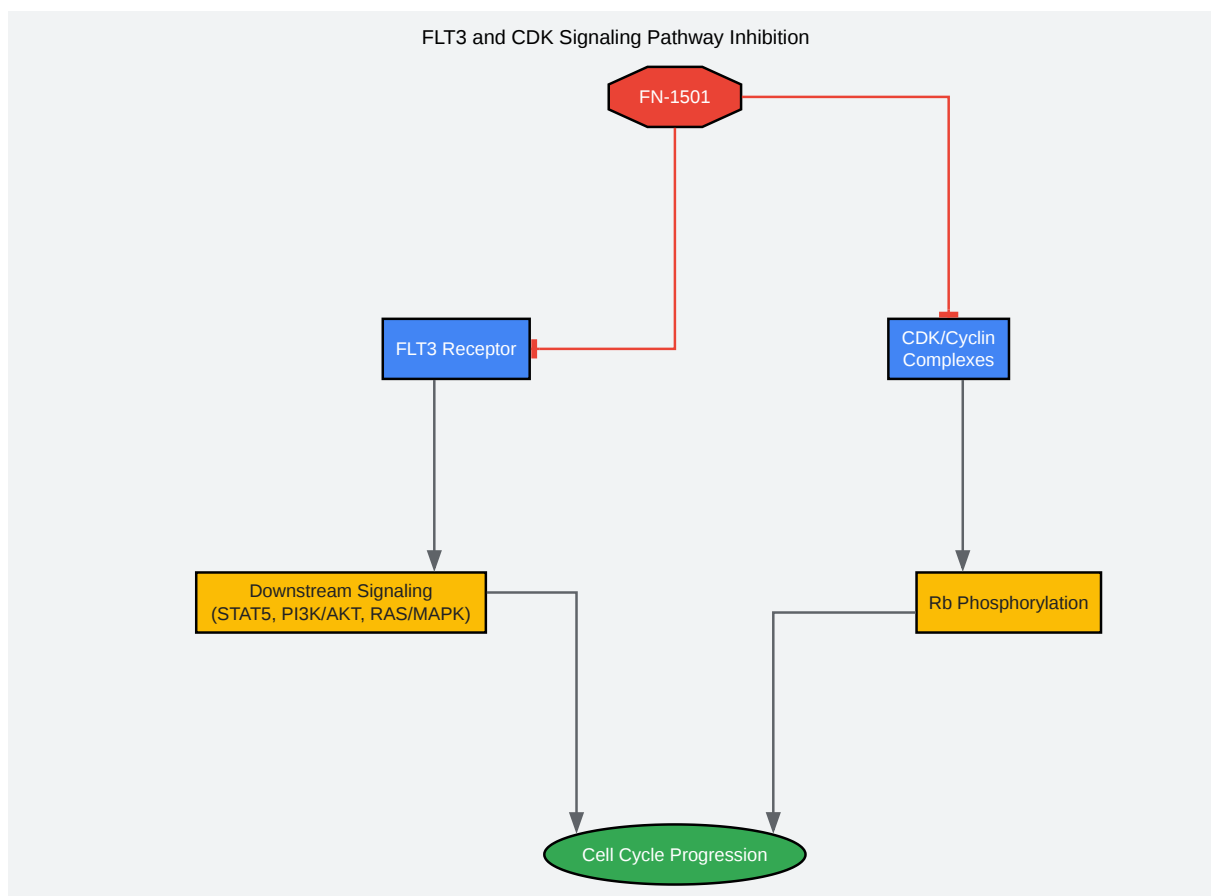
Key Signaling Pathways Targeted by Analogues

The therapeutic effects of these analogues stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.



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Caption: Inhibition of BCR-ABL and c-KIT signaling pathways by a dual kinase inhibitor.



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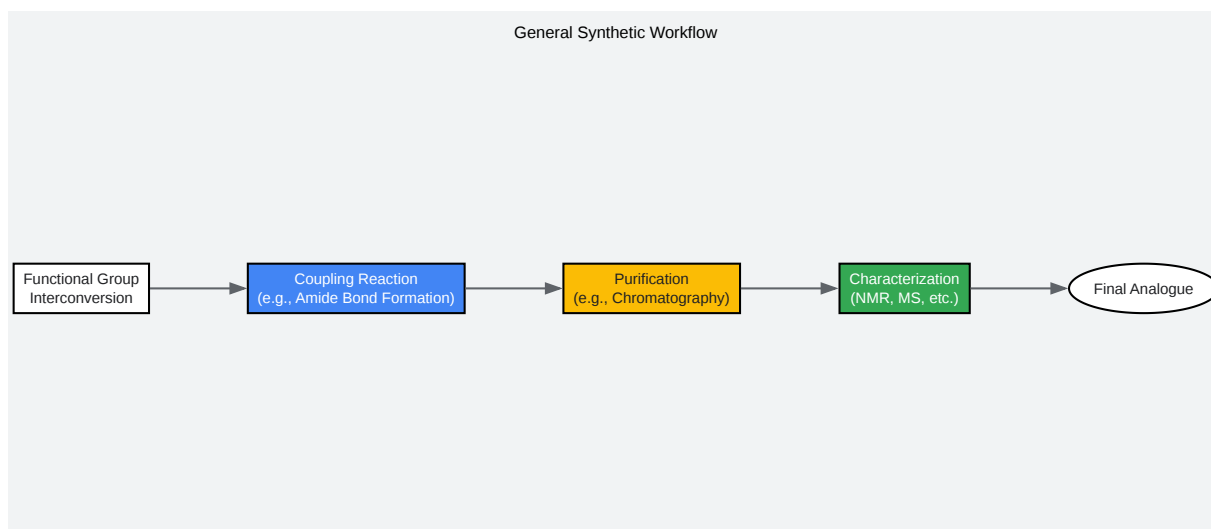
Caption: Dual inhibition of FLT3 and CDK pathways in acute myeloid leukemia.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections provide representative protocols for the synthesis and biological evaluation of **4-(4-methylpiperazin-1-ylmethyl)phenylamine** analogues.

General Synthetic Procedure for Analogues

The synthesis of these analogues often involves a multi-step process, typically culminating in an amidation or coupling reaction to append the **4-(4-methylpiperazin-1-ylmethyl)phenylamine** moiety to a core heterocyclic scaffold.



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Caption: A generalized workflow for the synthesis of the target analogues.

Step 1: Synthesis of the Core Scaffold The synthesis commences with the preparation of the core heterocyclic structure, which will vary depending on the target kinase. This may involve, for example, the construction of a pyrimidine, pyrazole, or triazine ring system through established organic chemistry reactions.

Step 2: Functionalization for Coupling The core scaffold is then functionalized to enable coupling with the phenylamine component. This often involves the introduction of a carboxylic acid, acid chloride, or a suitable leaving group.

Step 3: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine This key intermediate can be synthesized via reductive amination of 4-aminobenzaldehyde with N-methylpiperazine, followed by reduction of the resulting imine.

Step 4: Coupling Reaction The functionalized core scaffold is coupled with **4-(4-methylpiperazin-1-ylmethyl)phenylamine**. Common coupling methods include amide bond formation using reagents like HATU or EDC/HOBt, or nucleophilic aromatic substitution reactions.

Step 5: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the compound are confirmed by analytical methods including ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of the synthesized analogues against the target kinase(s).

Materials:

- Recombinant human kinase enzyme
- Specific peptide substrate for the kinase
- ATP (Adenosine triphosphate)
- Synthesized inhibitor compounds
- Assay buffer (e.g., Tris-HCl, MgCl_2 , DTT)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- 384-well microplates
- Plate reader

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 384-well plate, add the kinase enzyme, the specific substrate, and the inhibitor at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
- The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the synthesized analogues on cancer cell lines.

Materials:

- Cancer cell lines (e.g., K562, MV4-11)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Synthesized inhibitor compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 or GI50 values are determined from the dose-response curves.

Conclusion and Future Directions

The initial investigations into **4-(4-methylpiperazin-1-ylmethyl)phenylamine** analogues have revealed a rich and diverse pharmacology, with numerous compounds demonstrating potent and selective inhibition of key oncogenic kinases. The modular nature of the scaffold allows for fine-tuning of activity and pharmacokinetic properties through systematic structural modifications. Future research in this area will likely focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects, enhancing their oral bioavailability and in vivo efficacy, and exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for novel and effective cancer therapeutics.

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